molecular formula C10H17N3O2 B2775016 Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate CAS No. 2247207-16-3

Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate

Cat. No.: B2775016
CAS No.: 2247207-16-3
M. Wt: 211.265
InChI Key: CNRRVFYNPZBHAD-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.265 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological activity to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate typically involves the reaction of a pyrazole derivative with an appropriate ester. One common method involves the alkylation of 3-methyl-1-propan-2-ylpyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized pyrazole compounds.

Scientific Research Applications

Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrazole rings.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-methyl-1H-pyrazol-4-yl)amino]acetate: Similar structure but lacks the propan-2-yl group.

    Ethyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the propan-2-yl group and the methyl ester can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)13-6-9(8(3)12-13)11-5-10(14)15-4/h6-7,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRRVFYNPZBHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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